molecular formula C6H11NO3S B8315177 (R)-Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide

(R)-Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide

Cat. No.: B8315177
M. Wt: 177.22 g/mol
InChI Key: OYVIFLMZUOOUOL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide is a useful research compound. Its molecular formula is C6H11NO3S and its molecular weight is 177.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

(3aR)-3,3a,4,5,6,7-hexahydrooxathiazolo[3,4-a]pyridine 1,1-dioxide

InChI

InChI=1S/C6H11NO3S/c8-11(9)7-4-2-1-3-6(7)5-10-11/h6H,1-5H2/t6-/m1/s1

InChI Key

OYVIFLMZUOOUOL-ZCFIWIBFSA-N

Isomeric SMILES

C1CCN2[C@H](C1)COS2(=O)=O

Canonical SMILES

C1CCN2C(C1)COS2(=O)=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a −78° C. hazy solution under a nitrogen atmosphere of racemic 2-piperidinemethanol (0.576 g, 5.00 mmol) and triethylamine (1.42 mL, 10.0 mmol) in anhydrous dichloromethane (30 mL) was added a solution of sulfuryl chloride (0.41 mL, 5.06 mmol) in anhydrous dichloromethane (30 mL) and the reaction was stirred for around 18 h from −78° C. to ambient temperature. The clear, yellow solution was washed with 1.0N HCl (2×25 mL) and brine (25 mL), dried over Na2SO4, concentrated in vacuo to a dark yellow oil, and purified by flash column chromatography (silica gel, ether) to afford the title product as a clear yellow oil (0.342 g, 39%). The proton NMR was identical to the desired product in procedure A, step 2.
Quantity
0.576 g
Type
reactant
Reaction Step One
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1.42 mL
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reactant
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0.41 mL
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reactant
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30 mL
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solvent
Reaction Step One
Quantity
30 mL
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solvent
Reaction Step One
Yield
39%

Synthesis routes and methods II

Procedure details

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